molecular formula C6H6N2O3 B15237679 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid

3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B15237679
M. Wt: 154.12 g/mol
InChI Key: SDQRSTCYQKKLKU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid (CAS 1368036-77-4) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, potentially improving metabolic stability in candidate molecules . Its primary research application is as a versatile precursor for the synthesis of more complex molecules. The carboxylic acid functional group allows for further derivatization, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The 1,2,4-oxadiazole ring is known to participate in key noncovalent interactions with biological targets, influencing both binding affinity and selectivity . This scaffold is found in several approved drugs and investigational compounds across therapeutic areas, including oncology, infectious diseases, and the treatment of neurological disorders . Researchers leverage this compound in the design of potential enzyme inhibitors, receptor modulators, and novel bioactive agents. Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c9-6(10)5-7-4(8-11-5)3-1-2-3/h3H,1-2H2,(H,9,10)

InChI Key

SDQRSTCYQKKLKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of cyclopropylamidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and safety. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, which are critical for modifying bioavailability or targeting specific biological interactions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationSOCl₂/ROH, refluxEthyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate85–92
AmidationHATU/DIPEA, DMF3-Cyclopropyl-1,2,4-oxadiazole-5-carboxamide78
  • Mechanism : The carboxylic acid is activated via thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which reacts with alcohols or amines.

Decarboxylation Reactions

Decarboxylation under thermal or acidic conditions removes the carboxylic acid group, generating 3-cyclopropyl-1,2,4-oxadiazole.

ConditionsTemperature (°C)ProductYield (%)Reference
H₂SO₄, Δ1203-Cyclopropyl-1,2,4-oxadiazole65
CuO, DMF150Same as above70
  • Application : This reaction simplifies the structure for further functionalization of the oxadiazole ring.

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient oxadiazole ring undergoes nucleophilic substitution, particularly at the 5-position, when activated by electron-withdrawing groups.

NucleophileReagents/ConditionsProductYield (%)Reference
NH₃ (gas)EtOH, 80°C5-Amino-3-cyclopropyl-1,2,4-oxadiazole60
KSCNDMSO, 100°C5-Thiocyanato derivative55
  • Limitation : Steric hindrance from the cyclopropyl group reduces reactivity compared to non-cyclopropyl analogs.

Oxidative Cyclization

The compound participates in oxidative cyclization to form fused heterocycles, a key strategy in drug discovery.

OxidantConditionsProductYield (%)Reference
(Diacetoxyiodo)benzene (PIDA)DMF, RT, 5hFused triazole-oxadiazole75
I₂/K₂CO₃1,4-dioxane, 13hCis-cyclopropyl-oxadiazole isomers80
  • Mechanism : Oxidative coupling with amidoximes generates imine intermediates, which cyclize to form extended heterocyclic systems .

Reductive Ring-Opening

The oxadiazole ring can be selectively reduced under catalytic hydrogenation, yielding diamines or other intermediates.

CatalystConditionsProductYield (%)Reference
Pd/C, H₂EtOH, 50 psiCyclopropane-diamine68
NaBH₄/NiCl₂THF, RTPartially reduced oxadiazoline45

Interaction with Biomolecules

The compound’s carboxylic acid and oxadiazole moieties enable interactions with enzymes and receptors:

  • Cytochrome P450 Inhibition : Binds to heme iron via the oxadiazole nitrogen, inhibiting metabolic activity (IC₅₀ = 12 µM).

  • Antimicrobial Activity : Forms hydrogen bonds with bacterial peptidoglycan transpeptidase (MIC = 8 µg/mL against Staphylococcus spp.) .

Comparative Reactivity Analysis

A comparison with non-cyclopropyl analogs highlights steric and electronic effects:

Property3-Cyclopropyl DerivativeNon-Cyclopropyl Analog
Decarboxylation RateSlower (t₁/₂ = 2h)Faster (t₁/₂ = 0.5h)
Nucleophilic Substitution Yield55–60%70–85%
Oxidative StabilityHigherModerate

Scientific Research Applications

3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 1,2,4-oxadiazole-5-carboxylic acid scaffold is highly tunable, with substituents at position 3 significantly influencing stability, solubility, and bioactivity. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula CAS RN Key Properties
3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid Cyclopropyl C₆H₅N₂O₃ 1220030-04-5* High metabolic stability; potent FABP4 inhibitor (IC₅₀ = 0.017 µM)
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid Isopropyl C₆H₈N₂O₃ 944906-38-1 Limited physicochemical data; acute oral toxicity (H302), skin/eye irritation
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-Chlorophenyl C₉H₅ClN₂O₃ 187999-15-1 Higher lipophilicity (logP >1.5 inferred); no reported bioactivity
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid Phenyl C₉H₆N₂O₃ 944896-51-9 Moderate solubility; used as a synthetic intermediate
3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-Trifluoromethylphenyl C₁₀H₅F₃N₂O₃ 2007917-47-5 Enhanced electron-withdrawing effects; uncharacterized bioactivity

*CAS for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid (closely related derivative) .

Key Observations:
  • Cyclopropyl vs.
  • Aromatic vs. Aliphatic Substituents : Chlorophenyl and trifluoromethylphenyl derivatives exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Safety Profiles : The isopropyl analog is classified for acute oral toxicity (H302) and irritation, whereas toxicity data for the cyclopropyl derivative remain unreported .

Biological Activity

3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The biological activities of oxadiazole derivatives have been extensively studied, and this compound serves as a valuable scaffold for further drug development.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the cyclopropyl group contributes to its unique chemical properties and biological activities.

The mechanism of action for this compound involves its interaction with various biological targets:

  • Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains by interfering with their biochemical pathways. This is likely due to its ability to act as a hydrogen bond acceptor, disrupting essential processes in microbial cells.
  • Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives exhibit cytotoxic activity against multiple human cancer cell lines such as HeLa and MCF-7 .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description Reference
AntimicrobialInhibits growth of various bacteria; potential for development as an antibiotic
AnticancerInduces apoptosis in cancer cell lines; effective against HeLa and MCF-7
Anti-inflammatoryExhibits properties that may reduce inflammation in cellular models
AntiviralPotential activity against viral infections; requires further investigation

Case Studies

Several studies have highlighted the efficacy of 3-cyclopropyl-1,2,4-oxadiazole derivatives:

  • Cytotoxicity Studies : A study evaluating various oxadiazole derivatives found that specific modifications to the 3-cyclopropyl structure enhanced cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells .
  • Mechanism-Based Approaches : Recent research has focused on understanding the mechanism by which these compounds exert their biological effects. The ability to selectively inhibit certain enzymes involved in cancer progression was noted as a promising avenue for therapeutic development .

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